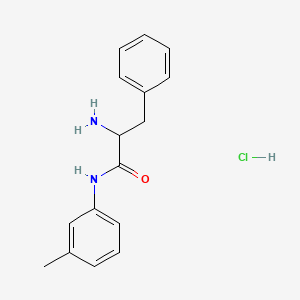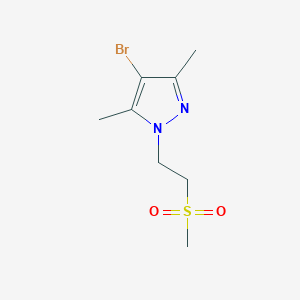
4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
“4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 1183252-85-8 . It has a molecular weight of 253.12 . The IUPAC name for this compound is 2-(4-bromo-1H-pyrazol-1-yl)ethyl methyl sulfone .
Synthesis Analysis
While specific synthesis methods for “4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole” were not found, there are general methods available for the synthesis of similar compounds. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This method utilizes a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Pyrazole .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For example, it can undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole: is a valuable compound in organic synthesis. Its structure allows it to act as a versatile building block for the construction of more complex molecules. The bromine atom, in particular, is a reactive site that can undergo further transformations, such as Suzuki coupling reactions, which are pivotal in creating biaryl compounds often found in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound’s pyrazole core is of interest due to its presence in various pharmacologically active molecules. The modification of this core structure can lead to the discovery of new drugs with potential applications in treating a range of diseases. The methanesulfonylethyl group could be used to increase the solubility of drug candidates or to serve as a linker in prodrug strategies .
Material Science
The compound’s ability to act as a ligand for metal ions makes it relevant in material science. It could be used to create metal-organic frameworks (MOFs) or coordination polymers with unique properties, such as catalysis, gas storage, or ion exchange .
Catalysis
Due to its structural features, 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole can be employed in catalysis research. It may serve as a precursor for catalysts used in organic reactions, including those that are environmentally friendly or that require high selectivity .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC. Its unique spectral properties can help in the identification and quantification of similar compounds or in the study of reaction mechanisms .
Agricultural Chemistry
The pyrazole moiety is a common feature in many agrochemicals. This compound could be a starting point for the development of new pesticides or herbicides. Its bromine atom offers a reactive handle for further functionalization, potentially leading to compounds with novel modes of action against pests and weeds .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEZQBFXBJYAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)
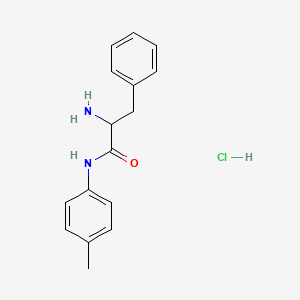
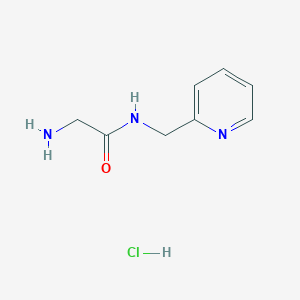
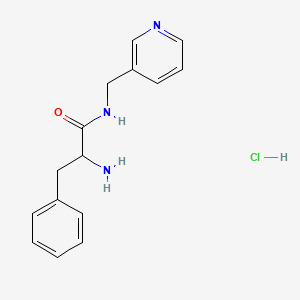


![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)
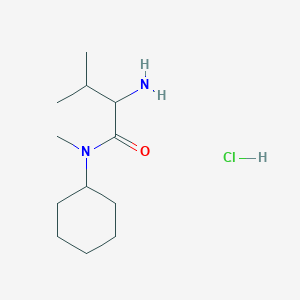

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
